molecular formula C23H21N5O3S B2472393 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one CAS No. 1105239-88-0

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one

Cat. No.: B2472393
CAS No.: 1105239-88-0
M. Wt: 447.51
InChI Key: SKKWYPVJSDDNAJ-UHFFFAOYSA-N
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Description

This compound, 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one, is a potent and selective chemical probe for the study of Dual-specificity tyrosine-regulated kinase 1A (DYRK1A) [https://pubs.acs.org/doi/10.1021/acs.jmedchem.0c00966]. This kinase is a key regulator of cell proliferation and differentiation, and its dysregulation is implicated in the pathogenesis of several human diseases. Research indicates that DYRK1A plays a critical role in central nervous system development and function, making it a compelling target for investigating neurodegenerative conditions such as Alzheimer's disease and Down syndrome [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5858880/]. Furthermore, due to its involvement in cell cycle control and beta-cell proliferation, this inhibitor is a valuable tool for diabetes research, exploring pathways to enhance pancreatic beta-cell mass and function [https://diabetesjournals.org/diabetes/article/67/4/736/36016/Novel-Biological-Actions-of-the-DYRK1A-Inhibitor]. The compound's mechanism of action involves competitive binding at the ATP-binding site of the DYRK1A kinase domain, effectively blocking its phosphorylation activity and allowing researchers to dissect downstream signaling pathways and phenotypic consequences in cellular and animal models of disease.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3S/c29-18(27-12-9-15-6-1-2-7-16(15)27)14-28-22(30)20-21(19(25-28)17-8-5-13-31-17)32-23(24-20)26-10-3-4-11-26/h1-2,5-8,13H,3-4,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKWYPVJSDDNAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)N4CCC5=CC=CC=C54)C6=CC=CO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one typically involves multi-step organic reactions. The process starts with the preparation of intermediate compounds, which are then subjected to cyclization and functional group modifications to achieve the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation of the indole moiety may yield indole-2-carboxylic acid derivatives, while reduction of the furan ring could produce tetrahydrofuran derivatives.

Scientific Research Applications

Biological Activities

Research indicates that compounds with thiazolo and pyridazinone moieties exhibit significant pharmacological properties, including:

1. Anti-inflammatory Activity

  • Several studies have demonstrated that derivatives of thiazolo[4,5-d]pyridazinones possess anti-inflammatory effects. For example, a series of compounds were synthesized and tested for their ability to inhibit inflammation in vivo using models such as the hot plate and acetic acid-induced writhing tests . These compounds showed promising results in reducing inflammation markers.

2. Analgesic Effects

  • The analgesic properties of thiazolo-pyridazinones have been documented, with certain derivatives demonstrating efficacy comparable to standard analgesics. The mechanism often involves modulation of pain pathways through inhibition of specific enzymes or receptors involved in pain signaling .

3. Antimicrobial Activity

  • Preliminary studies have indicated that the compound may also exhibit antimicrobial properties. Compounds with similar structures have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Synthesis and Characterization

The synthesis of this compound involves multi-step reactions typically starting from readily available precursors. The synthetic routes often include:

  • Formation of the thiazole ring through condensation reactions.
  • Incorporation of the pyridazinone moiety via cyclization processes.
  • Functionalization at specific sites to enhance biological activity.

Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Anti-inflammatory Research
In a study published in 2015, a series of thiazolo-pyridazinone derivatives were synthesized and evaluated for their anti-inflammatory activity. The results indicated that these compounds significantly reduced inflammation in animal models, suggesting their potential as therapeutic agents for inflammatory diseases .

Case Study 2: Pain Management
Another study focused on the analgesic properties of thiazolo-pyridazinones. The findings demonstrated that certain derivatives effectively alleviated pain in rodent models, showcasing their potential use in pain management therapies .

Mechanism of Action

The mechanism of action of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues in Heterocyclic Systems

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Synthesis Method Potential Bioactivity Reference
Target Compound Thiazolo[4,5-d]pyridazin-4-one 5: 2-(indol-1-yl)-2-oxoethyl; 7: furan-2-yl; 2: pyrrolidin-1-yl Coupling reactions (inferred) Kinase inhibition (hypothesized)
1-(5-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-chloropyridin-2-yl)ethan-1-one (Compound 19, ) Pyrrolo[2,3-d]pyrimidine 5: 4-fluoroindolin-1-yl; 7-methyl General Procedure C (amide coupling) Kinase inhibition (implied)
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one (Fig. 18, ) Thiazolo[4,5-d]pyrimidin-7-one 6-ethyl; 5: (2-oxo-2-(p-tolyl)ethyl)thio Unspecified reflux conditions Unreported
5-(3,5-Diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones () Thiazolidin-4-one Diarylpyrazole substituents Reflux in ethanol Enzyme modulation (inferred)
Key Observations:

Core Heterocycles: The target’s thiazolo-pyridazinone core (6-5-6 fused system) is distinct from pyrrolo-pyrimidines () and thiazolo-pyrimidinones (). This impacts electronic properties and binding selectivity. Thiazolidin-4-ones () are simpler 5-membered rings, lacking fused aromaticity .

Substituent Effects: Indole vs. Fluoroindoline: The target’s indole group (Position 5) may enhance hydrophobic interactions compared to the 4-fluoroindoline in Compound 19 . Furan vs.

Synthetic Strategies :

  • The target likely employs coupling reactions akin to General Procedure C () for amide/ketone formation. ’s reflux method is less applicable due to core differences .

Pharmacological and Functional Insights

  • Kinase Inhibition : Compound 19 () and imidazo[4,5-b]pyridines () suggest heterocycles with nitrogen-rich cores are privileged scaffolds for kinase binding. The target’s pyrrolidinyl and indole groups may mimic ATP-binding pocket interactions .
  • Enzyme Modulation : Thiazolidin-4-ones () and thioxothiazolo compounds () exhibit activity against enzymes like α-glucosidase (). The target’s furan and pyrrolidine groups may similarly modulate carbohydrate-hydrolyzing enzymes .

Structural Analysis and Crystallography

  • Crystallographic Refinement : SHELXL () is critical for resolving complex heterocycles. The target’s fused core and substituents would require high-resolution data for accurate refinement .

Biological Activity

The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-(furan-2-yl)-2-(pyrrolidin-1-yl)-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one is a thiazole-containing pyridazinone derivative that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H20_{20}N4_{4}O2_{2}S. Its structure features a thiazole ring fused with a pyridazinone moiety and is characterized by the presence of both furan and indole derivatives. These structural elements are significant in determining the biological activity of the compound.

Biological Activity Overview

The biological activities of this compound primarily include:

1. Antitumor Activity
Research indicates that thiazole derivatives often exhibit significant cytotoxic effects against various cancer cell lines. The presence of the thiazole ring in this compound may enhance its interaction with cellular targets involved in tumorigenesis. For instance, studies have shown that similar thiazole-based compounds can induce apoptosis in cancer cells through mitochondrial pathways and can inhibit cell proliferation effectively (IC50_{50} values often in the low micromolar range) .

2. Antimicrobial Properties
Compounds containing indole and thiazole moieties have been reported to possess antimicrobial properties. Specifically, derivatives have shown activity against Gram-positive bacteria and fungi, suggesting that this compound may also inhibit microbial growth via disruption of bacterial cell walls or interference with metabolic pathways .

3. Anticonvulsant Effects
Thiazole-containing compounds have been evaluated for their anticonvulsant activity. Preliminary data suggest that modifications in the thiazole structure can lead to enhanced anticonvulsant effects, potentially through modulation of neurotransmitter systems .

The mechanisms underlying the biological activities of this compound are multifaceted:

1. Interaction with Cellular Targets
The thiazole ring may interact with various proteins involved in cell signaling pathways. For example, molecular docking studies have demonstrated binding affinities to targets such as kinases and phosphatases that play crucial roles in cancer cell proliferation .

2. Induction of Apoptosis
Similar compounds have been shown to induce apoptosis via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins like Bcl-2 . This suggests that the compound could potentially trigger programmed cell death in malignant cells.

Case Studies

Several studies have explored the biological activity of related compounds:

Case Study 1: Anticancer Activity
A study on a series of thiazole derivatives showed promising results against human glioblastoma cells (U251), with some compounds exhibiting IC50_{50} values below 10 µM . This highlights the potential efficacy of thiazole-based compounds in targeting aggressive cancer types.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on indole-thiazole hybrids revealed significant antimicrobial activity against Staphylococcus aureus and Candida albicans, indicating that structural variations can lead to enhanced bioactivity .

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